5-フルオロパリペリドン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

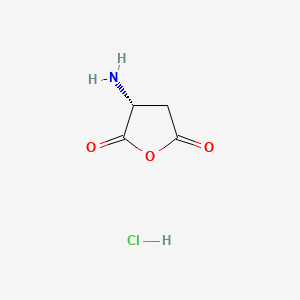

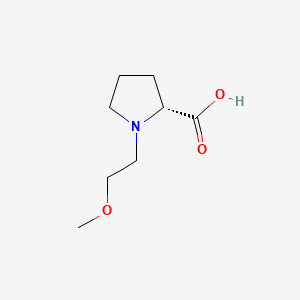

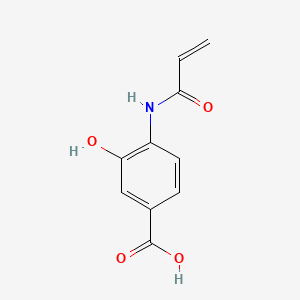

5-Fluoro Paliperidone is a derivative of Paliperidone, an atypical antipsychotic agent used primarily for the treatment of schizophrenia and schizoaffective disorders. This compound is characterized by the presence of a fluorine atom at the fifth position of the benzisoxazole ring, which may influence its pharmacological properties and efficacy.

科学的研究の応用

5-Fluoro Paliperidone has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

作用機序

Target of Action

5-Fluoro Paliperidone, also known as Paliperidone, primarily targets central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . These receptors play a crucial role in regulating mood and behavior, and their antagonism is associated with the therapeutic activity of Paliperidone in treating schizophrenia and other schizoaffective disorders .

Mode of Action

The exact mechanism of action of Paliperidone is unknown, but it is believed to act via a similar pathway to its parent drug, Risperidone . It is proposed that Paliperidone’s therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This antagonism may help to restore the balance of these neurotransmitters in the brain, thereby improving mood and behavior.

Biochemical Pathways

Paliperidone is believed to modulate several biochemical pathways related to its target receptors. The primary pathways involve dopamine and serotonin neurotransmission, which are crucial for mood regulation and cognitive function . .

Pharmacokinetics

The pharmacokinetic properties of Paliperidone include its absorption, distribution, metabolism, and excretion (ADME). The drug’s bioavailability and pharmacokinetic profile can vary depending on the route of administration

Result of Action

The molecular and cellular effects of Paliperidone’s action primarily involve the antagonism of D2 and 5HT2A receptors. This antagonism can lead to changes in neurotransmitter levels and neuronal activity, potentially improving symptoms of schizophrenia and other schizoaffective disorders . .

Action Environment

The action, efficacy, and stability of Paliperidone can be influenced by various environmental factors. These may include the patient’s physiological condition, the presence of other medications, and individual genetic factors that can affect drug metabolism . Understanding these factors is crucial for optimizing the use of Paliperidone in clinical settings.

生化学分析

Biochemical Properties

5-Fluoro Paliperidone plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with several enzymes, proteins, and other biomolecules. The compound primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . These interactions inhibit the overactivity of dopamine and serotonin, which is often associated with psychotic disorders. Additionally, 5-Fluoro Paliperidone binds to alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors, contributing to its therapeutic effects .

Cellular Effects

5-Fluoro Paliperidone influences various cellular processes, particularly in neuronal cells. It modulates cell signaling pathways, gene expression, and cellular metabolism. The compound’s antagonistic action on dopamine D2 and serotonin 5-HT2A receptors affects intracellular signaling cascades, leading to changes in gene expression and neurotransmitter release . This modulation can result in altered cellular metabolism and improved cellular function in the context of psychotic disorders.

Molecular Mechanism

The molecular mechanism of 5-Fluoro Paliperidone involves its binding interactions with specific biomolecules. By antagonizing dopamine D2 and serotonin 5-HT2A receptors, the compound inhibits the downstream signaling pathways associated with these receptors . This inhibition reduces the hyperactivity of dopaminergic and serotonergic systems, which is crucial in managing symptoms of schizophrenia. Additionally, 5-Fluoro Paliperidone’s interaction with adrenergic and histaminergic receptors contributes to its overall pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro Paliperidone have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme conditions. Long-term studies have shown that 5-Fluoro Paliperidone maintains its efficacy in modulating cellular functions over extended periods . The stability and degradation of the compound can influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 5-Fluoro Paliperidone vary with different dosages in animal models. At therapeutic doses, the compound effectively manages symptoms of psychotic disorders without significant adverse effects . At higher doses, 5-Fluoro Paliperidone can induce toxic effects, including metabolic disturbances and cardiovascular issues . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic use.

Metabolic Pathways

5-Fluoro Paliperidone undergoes several metabolic pathways in the body. It is primarily metabolized in the liver through oxidative N-dealkylation, mono-hydroxylation, and alcohol dehydrogenation . These metabolic processes involve enzymes such as cytochrome P450 isoforms and alcohol dehydrogenase. The metabolites of 5-Fluoro Paliperidone are excreted mainly through urine, with a small fraction eliminated via feces .

Transport and Distribution

The transport and distribution of 5-Fluoro Paliperidone within cells and tissues involve various transporters and binding proteins. The compound is absorbed into the bloodstream and distributed to target tissues, including the brain . It crosses the blood-brain barrier and accumulates in neuronal tissues, where it exerts its therapeutic effects. The distribution of 5-Fluoro Paliperidone is influenced by its binding to plasma proteins and its lipophilicity .

Subcellular Localization

5-Fluoro Paliperidone’s subcellular localization is crucial for its activity and function. The compound is primarily localized in the cytoplasm and membrane-bound organelles of neuronal cells . Its localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell. This subcellular localization is essential for the compound’s interaction with its target receptors and subsequent therapeutic effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro Paliperidone typically involves the fluorination of PaliperidoneThis can be achieved through various fluorination techniques, such as electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .

Industrial Production Methods: Industrial production of 5-Fluoro Paliperidone involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product .

化学反応の分析

Types of Reactions: 5-Fluoro Paliperidone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydro analogues .

類似化合物との比較

Paliperidone: The parent compound, which lacks the fluorine atom at the fifth position.

Risperidone: Another antipsychotic agent, which is the precursor to Paliperidone.

Other Fluorinated Derivatives: Compounds with similar structures but different positions of the fluorine atom

Uniqueness: 5-Fluoro Paliperidone is unique due to the presence of the fluorine atom, which can influence its pharmacokinetics and pharmacodynamics. This modification may result in differences in receptor binding affinity, metabolic stability, and overall therapeutic efficacy compared to its non-fluorinated counterparts .

特性

IUPAC Name |

3-[2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-13-16(24)4-5-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVATZOFABXGUAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate](/img/structure/B584317.png)

![4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovale](/img/new.no-structure.jpg)

![2,2',2''-[(5,11,17-Tridodecylhexabenzo[bc,ef,hi,kl,no,qr]coronene-2,8,14-triyl)tris(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-ethanol](/img/structure/B584323.png)